

A Comparative Analysis of the Stability of Ornidazole Diol and Related Impurities

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Compound of Interest

Compound Name: *Ornidazole diol*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the stability of **Ornidazole diol**, a significant degradation product of the antimicrobial agent Ornidazole, with its related impurities. The information presented is collated from peer-reviewed studies and is intended to assist researchers and drug development professionals in understanding the impurity profile of Ornidazole under various conditions. This document summarizes quantitative data in tabular format, details experimental methodologies for key stability studies, and includes visualizations of the degradation pathways and experimental workflows.

Executive Summary

Ornidazole, a 5-nitroimidazole derivative, is susceptible to degradation under several stress conditions, including hydrolysis (acidic and alkaline), oxidation, and photolysis^{[1][2]}. Two of the most notable degradation products are **Ornidazole diol** (3-(2-methyl-5-nitro-1H-imidazol-1-yl)propane-1,2-diol) and its precursor, Ornidazole-epoxide (2-methyl-5-nitro-1-(oxiran-2-ylmethyl)-1H-imidazole)^{[3][4]}. Understanding the relative stability of these impurities is crucial for the development of stable pharmaceutical formulations and for setting appropriate specifications for the drug substance and product.

The comparative stability of **Ornidazole diol** and Ornidazole-epoxide is highly dependent on the matrix. In the Ornidazole drug substance, the epoxide is often the more prominent impurity, whereas, in aqueous formulations such as infusion solutions, the epoxide degrades further to form the more stable **Ornidazole diol**, which can accumulate over time^{[3][4]}.

Comparative Stability Data

The following table summarizes the quantitative data on the presence of **Ornidazole diol** and Ornidazole-epoxide in the drug substance versus the infusion solution, highlighting their differing stability profiles in these matrices.

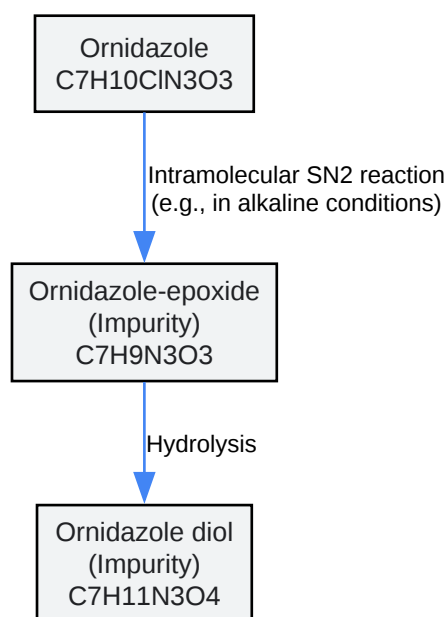
Impurity	Drug Substance Content	Infusion Solution Content (over time)	Reference
Ornidazole-epoxide	> 0.1%	Reduces to zero	[3][4]
Ornidazole diol	Negligible	Increases significantly (to approx. 3%)	[3][4]

Forced degradation studies have been conducted to understand the behavior of Ornidazole under various stress conditions. The following table summarizes the typical degradation behavior of Ornidazole, which leads to the formation of impurities like the diol.

Stress Condition	Observations
Alkaline Hydrolysis (e.g., 0.5 N NaOH)	Ornidazole degrades, with the formation of Ornidazole-epoxide which is then converted to Ornidazole diol.[5] Complete degradation can be observed.[2]
Acidic Hydrolysis (e.g., 0.5 N HCl)	Degradation occurs, particularly under high acidic conditions.[1][2]
Oxidative (e.g., 3% H ₂ O ₂)	Significant degradation is observed.[6]
Photolytic (UV light)	Degradation is noted, especially in acidic conditions.[1]
Thermal (e.g., 80°C)	Degradation occurs.[6]

Degradation Pathway of Ornidazole

The formation of **Ornidazole diol** from Ornidazole proceeds through an epoxide intermediate, particularly in aqueous and alkaline conditions.



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Caption: Degradation pathway of Ornidazole to Ornidazole-epoxide and **Ornidazole diol**.

Experimental Protocols

Detailed methodologies are crucial for reproducible stability studies. Below are protocols for forced degradation and the synthesis of Ornidazole impurities, based on published literature.

Forced Degradation Studies for Ornidazole

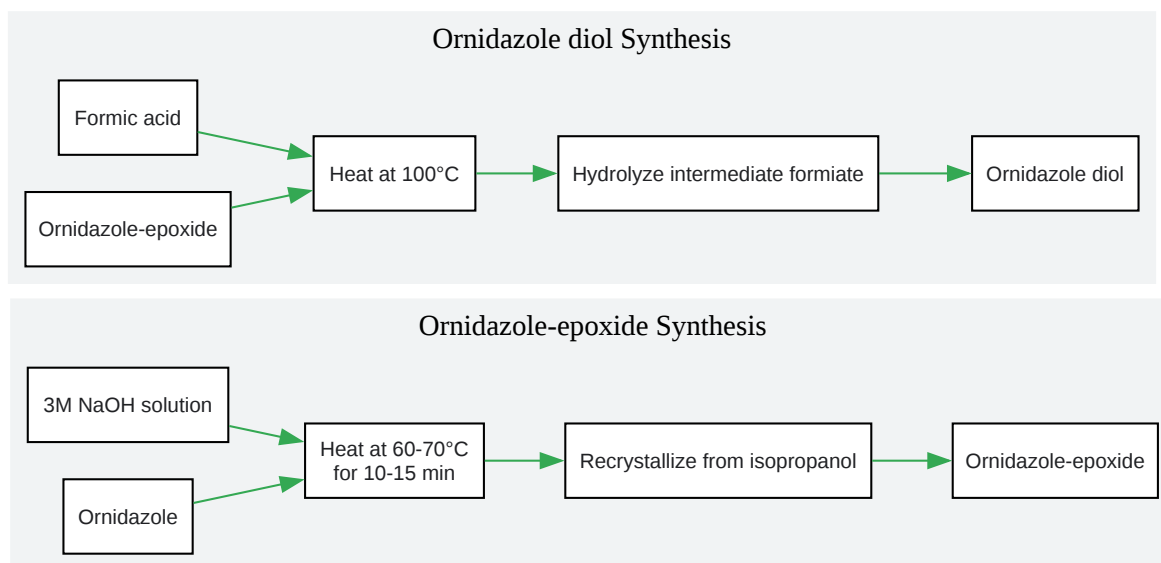
This protocol outlines the conditions for stress testing of Ornidazole to induce degradation and identify the resulting impurities.

- **Preparation of Stock Solution:** Prepare a stock solution of Ornidazole in a suitable solvent such as methanol.
- **Acidic Hydrolysis:** To an aliquot of the stock solution, add an equal volume of 0.5 N HCl. The mixture can be heated (e.g., at 50°C for 5 hours) to accelerate degradation.[6]
- **Alkaline Hydrolysis:** To another aliquot, add an equal volume of 0.5 N NaOH. Degradation is often rapid at room temperature, but the mixture can also be heated (e.g., at 50°C for 5 hours).[6] Neutralize the solution before analysis.

- Oxidative Degradation: Treat an aliquot of the stock solution with a solution of 3% hydrogen peroxide at room temperature for 24 hours.[6]
- Thermal Degradation: Expose a solid sample or a solution of Ornidazole to dry heat (e.g., 80°C for 5 hours).[6]
- Photolytic Degradation: Expose a solution of Ornidazole to UV light (e.g., 200 Wh/m²) and sunlight (e.g., 1.2 million lux hours).[6]
- Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method. A typical method uses a C18 column with a mobile phase of phosphate buffer and methanol or acetonitrile.[7]

Synthesis of Ornidazole Diol and Epoxide

The following is a summary of a synthetic route for Ornidazole-epoxide and its subsequent conversion to **Ornidazole diol**, which can be used to produce reference standards for analytical work.[4]



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Caption: Workflow for the synthesis of Ornidazole-epoxide and **Ornidazole diol**.

Conclusion

The stability of Ornidazole and its impurities is a critical factor in the development of safe and effective pharmaceutical products. **Ornidazole diol** and Ornidazole-epoxide are key impurities to monitor. The epoxide is generally less stable, especially in aqueous environments where it readily hydrolyzes to the more stable diol. This guide provides a foundational understanding of the comparative stability of these compounds, supported by experimental evidence.

Researchers are encouraged to consult the cited literature for more in-depth information and to develop specific, validated analytical methods for the quantification of these and other related impurities in their unique formulations.

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